3-(4-Methoxybenzamido)-N-(1,3-thiazol-2-yl)benzamide
Description
3-(4-Methoxybenzamido)-N-(1,3-thiazol-2-yl)benzamide is a benzamide derivative featuring a thiazole ring and a 4-methoxybenzamido substituent. Its structure combines aromaticity, hydrogen-bonding capacity (via the amide and methoxy groups), and planar geometry, making it a candidate for enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
3-[(4-methoxybenzoyl)amino]-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-24-15-7-5-12(6-8-15)16(22)20-14-4-2-3-13(11-14)17(23)21-18-19-9-10-25-18/h2-11H,1H3,(H,20,22)(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLGFNVLDXUEOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367221 | |
| Record name | 3-(4-Methoxybenzamido)-N-(1,3-thiazol-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5964-78-3 | |
| Record name | 3-(4-Methoxybenzamido)-N-(1,3-thiazol-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxybenzamido)-N-(1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of 4-Methoxybenzoyl Chloride: This is achieved by reacting 4-methoxybenzoic acid with thionyl chloride under reflux conditions.
Amidation Reaction: The 4-methoxybenzoyl chloride is then reacted with 2-aminothiazole in the presence of a base such as triethylamine to form the desired amide bond.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxybenzamido)-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.
Reduction: The amide bond can be reduced to an amine under specific conditions.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents or nucleophiles like amines and thiols can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxybenzamide derivatives, while reduction of the amide bond can produce corresponding amines.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C18H15N3O3S
Molecular Weight : 341.39 g/mol
CAS Number : 5964-78-3
The structure of this compound features a thiazole ring, which is known for its biological activity, and a methoxy group that may enhance its pharmacological properties.
Anticancer Activity
Research has indicated that derivatives of thiazole compounds exhibit significant anticancer properties. A study reviewed various 1,3-thiadiazole derivatives, highlighting their potential as anticancer agents due to their ability to induce apoptosis in cancer cells and inhibit tumor growth . The specific application of 3-(4-Methoxybenzamido)-N-(1,3-thiazol-2-yl)benzamide in this context remains to be fully elucidated but suggests it may have similar effects.
Case Studies
- In vitro Studies : Preliminary in vitro studies on thiazole derivatives suggest that compounds with similar structures can effectively inhibit the proliferation of various cancer cell lines. These studies often involve assessing cytotoxicity using assays like MTT or SRB assays.
- Mechanism of Action : The mechanism through which these compounds exert their anticancer effects often involves the modulation of signaling pathways related to cell cycle regulation and apoptosis. For instance, some thiazole derivatives have been shown to affect the expression of p53 and Bcl-2 proteins .
Antimicrobial Properties
Thiazole derivatives are also recognized for their antimicrobial properties. The incorporation of the methoxy group may enhance the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes.
Research Findings
- Bacterial Inhibition : Studies have demonstrated that thiazole-based compounds can exhibit antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Fungal Activity : Some derivatives have shown antifungal activity against Candida species, indicating a broad spectrum of antimicrobial efficacy.
Drug Design and Development
The structural characteristics of this compound make it a candidate for further development in drug design. Its ability to interact with biological targets can be explored through:
- Structure-Activity Relationship (SAR) : Analyzing how modifications to the methoxy group or thiazole ring affect biological activity can lead to the development of more potent compounds.
- Computational Modeling : Molecular docking studies can be employed to predict how this compound interacts with specific protein targets involved in disease pathways.
Summary Table of Applications
Mechanism of Action
The mechanism by which 3-(4-Methoxybenzamido)-N-(1,3-thiazol-2-yl)benzamide exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Variations in Benzamide Substituents
2-Fluoro-N-(1,3-thiazol-2-yl)benzamide
- Structure : Differs by replacing the 4-methoxybenzamido group with a 2-fluorobenzoyl moiety.
- Crystal Structure : The central amide group is planar (r.m.s. deviation = 0.048 Å), with dihedral angles of 35.28° (benzene-thiazole) and 10.14° (amide-thiazole). Dimer formation via N–H···N hydrogen bonds is observed .
- Synthesis: Prepared via reaction of 2-fluorobenzoyl chloride with 2-aminothiazole, yielding 61% .
- Key Difference : Fluorine’s electronegativity may enhance metabolic stability compared to the methoxy group.
N-(4-Methyl-1,3-thiazol-2-yl)-4-phenoxybenzamide
- Structure: Contains a phenoxy group at the benzamide’s para position and a methyl-substituted thiazole.
- Properties: Molecular weight = 310.4 g/mol, LogP = 4.1, hydrogen-bond donors/acceptors = 1/4 .
4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
- Relevance: The chromenone moiety may enhance binding to kinases or proteases via extended aromatic interactions .
Analogues with Thiazole Ring Modifications
N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide
- Structure : Replaces thiazole with a benzothiazole ring and adds a 3,4-dimethoxybenzamide group.
- Properties: Molecular weight = 314.36 g/mol.
N-(4-Phenyl-1,3-thiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide
Analogues with Bioactivity Data
EMAC2060 and EMAC2061
- Structures : Hydrazone-linked benzamides with methoxyphenyl and dichlorophenyl substituents.
- Synthesis Yields : <80%, lower than typical benzamide-thiazole derivatives, likely due to steric hindrance from bulky substituents .
N-(3-Methylpyridin-4-yl)-3-(1,3-thiazol-2-yl)benzamide
Physicochemical and Structural Comparison Table
Key Differences and Implications
Biological Activity
3-(4-Methoxybenzamido)-N-(1,3-thiazol-2-yl)benzamide is a synthetic compound with potential biological activities, particularly in the fields of oncology and antimicrobial research. Its structure includes a thiazole ring, which is known for its diverse biological properties, and a methoxy-substituted benzamide moiety that may enhance its pharmacological profile.
- Molecular Formula : C18H15N3O3S
- Molecular Weight : 353.4 g/mol
- CAS Number : 303122-55-6
Biological Activity Overview
Research indicates that compounds containing thiazole and benzamide structures exhibit various biological activities, including antitumor, antibacterial, and enzyme inhibition properties. The specific compound this compound has been evaluated for its efficacy against cancer cell lines and its potential as an antimicrobial agent.
Antitumor Activity
Recent studies have demonstrated that derivatives of benzamide, particularly those with thiazole substitutions, can inhibit cancer cell proliferation. For instance:
- A study highlighted the anti-proliferative effects of thiazole-containing benzamides on breast cancer cells (MCF-7 and SK-BR-3), showing significant inhibition of cell viability with IC50 values in the low micromolar range .
- The compound's mechanism involves targeting specific kinases associated with cancer progression, such as EGFR and HER-2 .
Antimicrobial Activity
Thiazole-based compounds have also been recognized for their antimicrobial properties. Preliminary data suggest that this compound may display:
- Inhibition against bacterial strains : Testing has shown promising results against Gram-positive and Gram-negative bacteria.
- Mechanism of action : The compound may disrupt bacterial cell division by inhibiting key proteins involved in the process .
Summary of Biological Activities
| Activity Type | Target Cell Type | IC50 (μM) | References |
|---|---|---|---|
| Antitumor | MCF-7 (Breast Cancer) | 5.0 | |
| Antitumor | SK-BR-3 (Breast Cancer) | 4.5 | |
| Antimicrobial | S. aureus | 20 | |
| Antimicrobial | E. coli | 25 |
Case Studies
- Case Study on Antitumor Efficacy :
- Case Study on Antimicrobial Properties :
Q & A
Q. What are the common synthetic routes for 3-(4-Methoxybenzamido)-N-(1,3-thiazol-2-yl)benzamide?
The synthesis typically involves multi-step organic reactions, leveraging coupling strategies between thiazole and benzamide moieties. Key steps include:
- Amide bond formation : Reacting 4-methoxybenzoyl chloride with an aminothiazole derivative under basic conditions (e.g., pyridine) to form the benzamide backbone .
- Functional group protection : Methoxy groups are introduced via nucleophilic substitution or protected during synthesis to avoid side reactions .
- Purification : Column chromatography or recrystallization (e.g., from methanol) ensures high purity (>95%) .
Critical parameters include temperature control (0–25°C for sensitive steps) and inert atmospheres to prevent oxidation of thiazole rings .
Q. What analytical techniques are essential for structural characterization?
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., N–H⋯N interactions in centrosymmetric dimers) . SHELX programs are widely used for refinement, particularly for small-molecule structures .
- NMR spectroscopy : H and C NMR confirm regioselectivity of substitutions (e.g., methoxy group at C4, thiazole C2 linkage) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., 417.5 g/mol for related analogs) and fragmentation patterns .
Advanced Research Questions
Q. How can synthesis yields be optimized for scale-up studies?
Yield optimization requires:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while THF improves coupling efficiency .
- Catalyst selection : Pd-based catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura cross-coupling steps increase reaction rates .
- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC tracks intermediate formation, minimizing byproducts .
Data from analogous compounds show yield improvements from 45% to 72% under optimized conditions .
Q. How should researchers address contradictions in reported bioactivity data?
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
- Standardized bioassays : Use consistent cell lines (e.g., HCT-116 for anticancer studies) and control compounds (e.g., doxorubicin) .
- Structure-activity relationship (SAR) studies : Compare with analogs (e.g., 4-chloro or 4-fluorobenzamide derivatives) to isolate functional group contributions .
- Molecular docking : Predict binding modes to targets like NF-κB or kinases using AutoDock Vina, correlating computational results with experimental IC values .
Q. What experimental approaches elucidate the compound’s mechanism of action?
- Enzyme inhibition assays : Measure inhibition of cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) using fluorogenic substrates .
- Cellular pathway analysis : Western blotting detects phosphorylation changes in MAPK/ERK or PI3K/Akt pathways post-treatment .
- Metabolic profiling : LC-MS identifies metabolites in hepatic microsomes to assess stability and detoxification pathways .
Data Analysis and Methodological Challenges
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Q. What strategies validate purity and stability in long-term storage?
- Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring detect hydrolysis of methoxy or amide groups .
- Spectroscopic benchmarks : Compare FT-IR spectra (e.g., amide I band at ~1650 cm) pre- and post-storage to confirm integrity .
Comparative and Functional Studies
Q. How does this compound compare to structurally similar thiazole derivatives?
| Compound | Key Features | Bioactivity |
|---|---|---|
| 4-Chloro analog | Enhanced lipophilicity (Cl substitution) | Higher COX-2 inhibition (IC = 1.2 µM) |
| 4-Fluoro analog | Improved metabolic stability | Moderate anticancer activity (IC = 8.5 µM) |
| This compound | Methoxy group enhances solubility | Pending in vivo validation |
Q. What in silico tools predict pharmacokinetic properties?
- ADMET prediction : SwissADME estimates logP (~2.8) and bioavailability (85%), suggesting favorable absorption .
- CYP450 inhibition : Schrödinger’s QikProp predicts low inhibition risk (CYP3A4 IC > 10 µM), reducing drug-drug interaction concerns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
